(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that features a combination of isoxazole and pyrazine moieties
Mechanism of Action
Target of Action
The primary target of the compound (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene expression .
Mode of Action
This compound interacts with BRD4 by inhibiting its activity. This compound has been shown to exhibit a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093μM .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. One of the key pathways influenced is the regulation of gene expression. By inhibiting BRD4, this compound can modulate the expression of genes that are critical for cell proliferation and survival .
Result of Action
The action of this compound results in significant anti-proliferative activity against certain cancer cell lines. For instance, it has demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . Additionally, this compound has been shown to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone are not fully understood yet. It is known that the isoxazole derivative is synthesized and characterized by spectroscopy . The structure is further determined by single crystal X-ray diffraction .
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have significant anti-proliferative activity against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It has been suggested that the 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, established a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and pyrazine intermediates, followed by their coupling through a piperidine linker. Common reagents used in these steps include:
Isoxazole formation: Starting materials such as 3,5-dimethylisoxazole can be synthesized via cyclization reactions involving nitriles and aldehydes.
Pyrazine formation: Pyrazine derivatives can be synthesized through condensation reactions involving diamines and diketones.
Coupling reaction: The final coupling step may involve the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to link the isoxazole and pyrazine moieties through the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylisoxazol-4-yl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone may exhibit unique properties due to the presence of the pyrazine ring, which can influence its electronic and steric characteristics. This uniqueness can lead to different reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-7-3-4-12(9-19)21-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIPGZROXSJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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